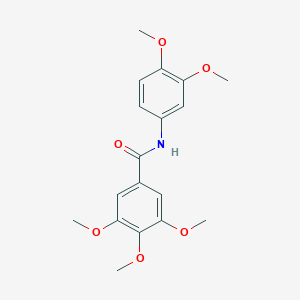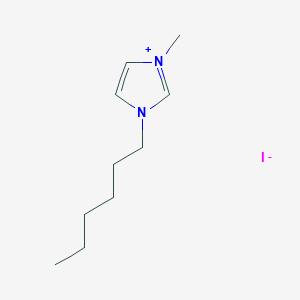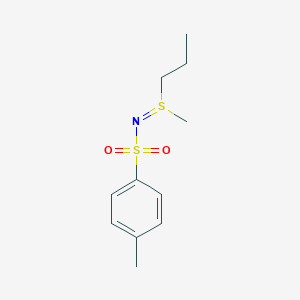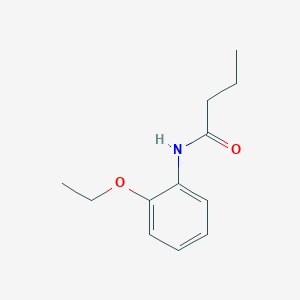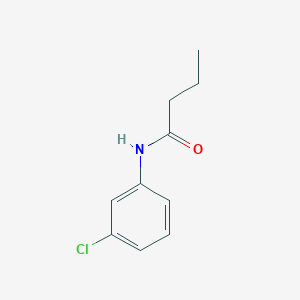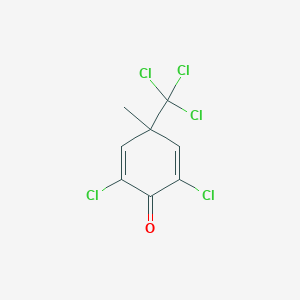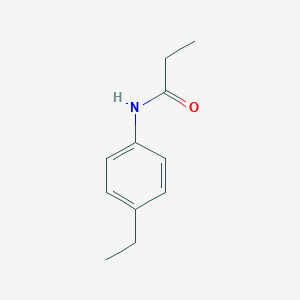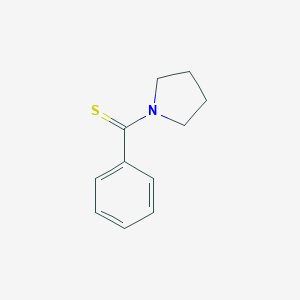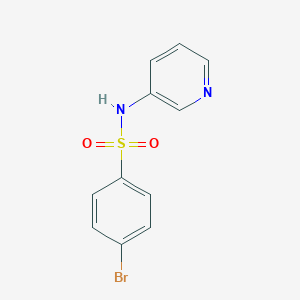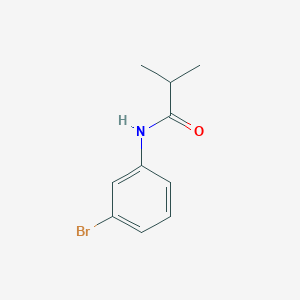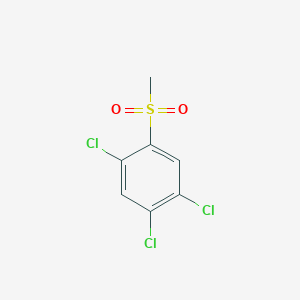![molecular formula C12H13NO B184600 3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 10437-90-8](/img/structure/B184600.png)
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, commonly known as POB, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. POB belongs to the family of azabicyclooctanes, which are known for their diverse biological activities and pharmacological properties.
Mecanismo De Acción
The mechanism of action of POB is complex and involves multiple targets and pathways. In neuroscience, POB acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances the activity of these receptors and leads to increased neurotransmitter release and neuronal excitability. In cancer cells, POB induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway. In infectious diseases, POB targets various enzymes and proteins involved in bacterial and viral replication, such as DNA gyrase and NS5B polymerase.
Efectos Bioquímicos Y Fisiológicos
POB has been shown to have diverse biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, POB can enhance cognitive function and memory retention by increasing the release of neurotransmitters, such as dopamine and acetylcholine. In cancer cells, POB can induce apoptosis and cell cycle arrest, leading to tumor growth inhibition and regression. In infectious diseases, POB can inhibit bacterial and viral replication, leading to reduced pathogen load and improved clinical outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
POB has several advantages for lab experiments, including its unique structural features, diverse biological activities, and potential therapeutic applications. POB can be synthesized in high yield and purity using a simple and scalable method, which makes it suitable for large-scale production and screening. However, POB also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, POB can be toxic at high concentrations, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
There are several future directions for POB research, including the development of new synthetic methods and analogs with improved pharmacological properties and lower toxicity. Additionally, POB can be further studied for its potential therapeutic applications in other fields, such as immunology and metabolic disorders. Furthermore, the mechanism of action of POB can be elucidated using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, which can provide insights into its binding interactions and conformational changes.
Métodos De Síntesis
The synthesis of POB involves the condensation of 2-aminophenol and 3-phenylpropanal in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and dehydration to yield POB. The yield and purity of POB can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
POB has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, POB has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in learning, memory, and addiction. POB has also been investigated as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, POB has shown promising activity against bacterial and viral infections, such as tuberculosis and hepatitis C virus.
Propiedades
Número CAS |
10437-90-8 |
|---|---|
Nombre del producto |
3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C12H13NO/c1-2-4-10(5-3-1)13-11-6-8-12(14-13)9-7-11/h1-6,8,11-12H,7,9H2 |
Clave InChI |
SWADYRHRRIXQKS-UHFFFAOYSA-N |
SMILES |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
SMILES canónico |
C1CC2C=CC1N(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



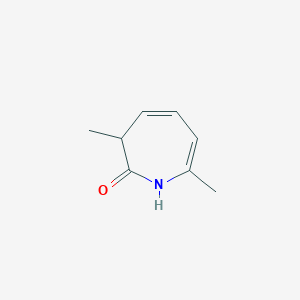
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
